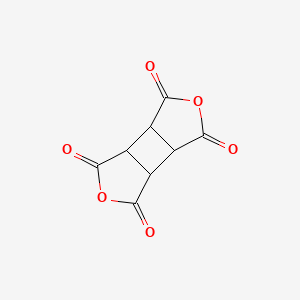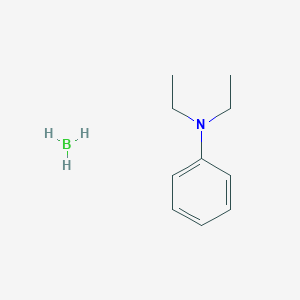
sodium;3-trimethylsilylpropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13,14-dihydro-15-keto Prostaglandin A2 is synthesized through the non-enzymatic dehydration of 13,14-dihydro-15-keto Prostaglandin E2. This process is accelerated by the presence of albumin . Further decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the intentional addition of a base produces bicyclo Prostaglandin E2 .
Industrial Production Methods: Currently, 13,14-dihydro-15-keto Prostaglandin A2 is primarily produced for research purposes and is not widely manufactured on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form other prostaglandin derivatives.
Substitution: Substitution reactions involving 13,14-dihydro-15-keto Prostaglandin A2 can lead to the formation of different prostaglandin analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed:
Bicyclo Prostaglandin E2: Formed through the decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the addition of a base.
Other Prostaglandin Derivatives: Formed through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
13,14-dihydro-15-keto Prostaglandin A2 has several scientific research applications:
Wirkmechanismus
13,14-dihydro-15-keto Prostaglandin A2 exerts its effects by acting as a biomarker for Prostaglandin E2 synthesis. It is involved in various cellular signaling pathways, particularly those related to inflammation and immune response. The compound interacts with specific receptors on cell surfaces, triggering a cascade of molecular events that lead to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 13,14-dihydro-15-keto Prostaglandin E2
- Bicyclo Prostaglandin E2
- 15-keto Prostaglandin F2α
Comparison:
- 13,14-dihydro-15-keto Prostaglandin E2: This compound is a precursor to 13,14-dihydro-15-keto Prostaglandin A2 and undergoes non-enzymatic dehydration to form it.
- Bicyclo Prostaglandin E2: Formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2, it serves as a stable marker for Prostaglandin E2 biosynthesis .
- 15-keto Prostaglandin F2α: This compound is a major circulating metabolite of Prostaglandin F2α and is formed through the reduction of the C-13,14 double bond in 15-keto Prostaglandin F2α .
Eigenschaften
IUPAC Name |
sodium;3-trimethylsilylpropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXKRHYVOGVDA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7799106.png)










